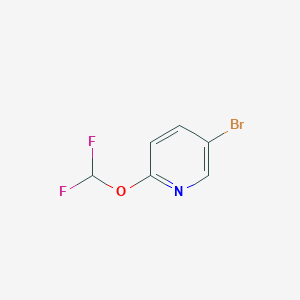

5-Bromo-2-(difluoromethoxy)pyridine

Beschreibung

Significance of Fluorine and Halogens in Organic Chemistry

The inclusion of fluorine and other halogens in organic molecules imparts unique characteristics that are highly sought after in the development of new chemical entities. numberanalytics.com

The strength of halogen bonds, a type of non-covalent interaction, is also an important consideration, with the strength generally increasing down the halogen group. nih.govnih.gov These interactions can play a vital role in supramolecular chemistry and the design of materials with specific electronic properties. nih.gov

A key advantage of incorporating fluorine into drug candidates is the enhancement of metabolic stability. acs.orgresearchgate.nettandfonline.com The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450. nih.govlew.ro By replacing a metabolically vulnerable C-H bond with a C-F bond, the lifetime of a drug in the body can be significantly prolonged. tandfonline.com

Overview of Pyridine (B92270) as a Privileged Scaffold in Medicinal Chemistry and Agrochemical Research.researchgate.netrsc.org

The pyridine ring is a fundamental heterocyclic structure that is a key component in a multitude of pharmaceuticals and agrochemicals. rsc.orgresearchgate.netnih.gov Its presence in numerous FDA-approved drugs underscores its importance in medicinal chemistry. rsc.orgrsc.org

The versatility of the pyridine scaffold in drug design is well-documented. rsc.orgrsc.org Pyridine derivatives have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents, among others. researchgate.netnih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets. rsc.org The ability to easily modify the pyridine ring at various positions allows for the creation of large and diverse compound libraries for high-throughput screening, accelerating the drug discovery process. rsc.orgrsc.org

In the field of agrochemicals, pyridine derivatives are integral to the development of modern pesticides, including herbicides, insecticides, and fungicides. researchgate.netnih.govresearchgate.net The global demand for increased food production has driven the development of more effective and selective crop protection agents, with pyridine-based compounds playing a crucial role. grandviewresearch.com For example, certain pyridine derivatives are key components in herbicides that selectively target weeds without harming the desired crops. grandviewresearch.com The insecticidal properties of some pyridine derivatives have also been well-established. nih.gov

Focus on 5-Bromo-2-(difluoromethoxy)pyridine within Contemporary Chemical Synthesis

Within the vast landscape of halogenated pyridines, this compound has emerged as a valuable and versatile building block in modern organic synthesis. bldpharm.com This compound combines the advantageous properties of a bromine substituent, which can be readily transformed through various cross-coupling reactions, with the beneficial effects of the difluoromethoxy group on metabolic stability and lipophilicity.

The presence of the bromine atom at the 5-position allows for the introduction of a wide range of functional groups through well-established synthetic methodologies like the Suzuki cross-coupling reaction. mdpi.com This enables the rapid generation of diverse molecular architectures for screening in drug discovery and agrochemical development programs. The 2-(difluoromethoxy) substituent, in turn, imparts desirable pharmacokinetic properties to the resulting molecules. The synthesis of related compounds, such as 5-bromo-2-(trifluoromethyl)pyrimidine, highlights the chemical strategies employed for introducing fluorinated moieties into heterocyclic systems. chemicalbook.com The growing interest in this particular building block is evident from its commercial availability and its increasing appearance in the scientific literature and patent applications. bldpharm.comnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₄BrF₂NO |

| CAS Number | 899452-26-7 |

| Molecular Weight | 224.01 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | 1.751 g/cm³ |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKUVGKMNSUOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678749 | |

| Record name | 5-Bromo-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899452-26-7 | |

| Record name | 5-Bromo-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 899452-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 5 Bromo 2 Difluoromethoxy Pyridine

Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine (B92270) ring is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this context. mdpi.com

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming biaryl structures by coupling an organoboron compound with a halide. mdpi.com For 5-Bromo-2-(difluoromethoxy)pyridine, this reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the C5-position.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. mdpi.com The cycle consists of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex. mdpi.com

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex, displacing the halide. nih.gov

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. mdpi.comyoutube.com

The reaction is known to tolerate a broad range of functional groups, making it a highly versatile synthetic tool. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with heteroaromatic substrates which can sometimes inhibit the catalyst. organic-chemistry.org For pyridyl halides, catalysts composed of palladium and specialized phosphine (B1218219) ligands have been shown to be highly effective. organic-chemistry.org

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Arylboronic acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene (B28343), or DMF | 5-Aryl-2-(difluoromethoxy)pyridine |

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the bromo substituent on this compound enables its participation in other significant palladium-catalyzed transformations for C-C and C-N bond formation.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. The process typically involves a palladium catalyst, a base, and often a phosphine ligand. The reaction proceeds via oxidative addition of the palladium catalyst to the C-Br bond, followed by coordination and insertion of the alkene, and finally β-hydride elimination to release the product. mdpi.com

Sonogashira Coupling: This reaction forms a C-C bond between the bromo-pyridine and a terminal alkyne. It is characteristically co-catalyzed by palladium and copper salts. The mechanism involves separate catalytic cycles for palladium and copper, culminating in the formation of an arylated alkyne. mdpi.com

Stille Coupling: This reaction involves the coupling of the bromo-pyridine with an organostannane reagent (organotin compound). It is known for its tolerance of a wide array of functional groups, though a significant drawback is the toxicity of the tin byproducts. youtube.com

Buchwald-Hartwig Amination: This reaction is a key method for forming carbon-nitrogen bonds. It couples the bromo-pyridine with an amine (primary or secondary) in the presence of a palladium catalyst and a strong base to yield an aminated pyridine derivative.

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Heck Reaction | Alkene | Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N) | C(sp²)-C(sp²) | 5-Vinyl-2-(difluoromethoxy)pyridine |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | C(sp²)-C(sp) | 5-Alkynyl-2-(difluoromethoxy)pyridine |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C(sp²)-C(sp², sp³, etc.) | 5-Substituted-2-(difluoromethoxy)pyridine |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C(sp²)-N | 5-Amino-2-(difluoromethoxy)pyridine |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. stackexchange.comyoutube.com

Displacement of Bromine and Fluorine Substituents

In principle, both the bromine atom at C5 and the fluorine atoms of the difluoromethoxy group could be targets for nucleophilic displacement. However, the positions most activated towards SNAr on a pyridine ring are C2 and C4 (ortho and para to the nitrogen). stackexchange.comvaia.com This is because attack at these positions allows for the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

Therefore, while the C5-bromo substituent is an excellent leaving group, its position is less activated for SNAr compared to halides at the C2 or C4 positions. Nucleophilic attack is more likely to be directed at the C2 or C6 positions if a suitable leaving group were present there. Direct displacement of the bromine at C5 via a classic SNAr mechanism is generally less favorable. However, under forcing conditions or with highly reactive nucleophiles, substitution may occur. The fluorine atoms of the difluoromethoxy group are generally inert to nucleophilic displacement due to the strength of the C-F bond.

Influence of Difluoromethoxy Group on Reactivity

The 2-(difluoromethoxy) group plays a crucial role in the reactivity of the pyridine ring. Its primary influence is through a strong electron-withdrawing inductive effect (-I effect) due to the highly electronegative fluorine atoms. This effect further reduces the electron density of the entire aromatic ring, increasing its electrophilicity and making it more susceptible to nucleophilic attack in general.

This enhanced electron deficiency has two main consequences:

Activation for SNAr: The -OCF₂H group significantly activates the pyridine ring towards SNAr, particularly at the C4 and C6 positions. Should a leaving group be present at these positions in a related derivative, its displacement would be greatly facilitated.

Deactivation for Electrophilic Substitution: Conversely, the electron-withdrawing nature of the difluoromethoxy group deactivates the ring towards electrophilic aromatic substitution.

Functional Group Interconversions at the Bromo and Other Positions

Functional group interconversion (FGI) refers to the transformation of one functional group into another without altering the carbon skeleton. imperial.ac.uk The bromo group at the C5 position of this compound is a prime candidate for such transformations, providing access to a wide range of other derivatives.

A common and powerful FGI is the lithium-halogen exchange. Treatment of the bromo-pyridine with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can generate the corresponding 5-lithiated pyridine species. This highly reactive intermediate can then be trapped with various electrophiles to introduce new functional groups.

| Electrophile | Reagent | Functional Group Introduced | Product |

|---|---|---|---|

| Carbon dioxide | CO₂ (gas or dry ice) | Carboxylic acid (-COOH) | 2-(Difluoromethoxy)pyridine-5-carboxylic acid |

| Aldehyde/Ketone | RCHO / RCOR' | Alcohol (-CR(OH)R') | (2-(Difluoromethoxy)pyridin-5-yl)methanol derivative |

| Dimethylformamide (DMF) | HCON(CH₃)₂ | Aldehyde (-CHO) | 2-(Difluoromethoxy)pyridine-5-carbaldehyde |

| Sulfur | S₈, then workup | Thiol (-SH) | 2-(Difluoromethoxy)pyridine-5-thiol |

| Iodine | I₂ | Iodo (-I) | 5-Iodo-2-(difluoromethoxy)pyridine |

These interconversions significantly expand the synthetic utility of this compound, allowing it to serve as a versatile building block for more complex molecules.

Derivatization of the Bromine Atom

The bromine atom at the 5-position of the pyridine ring serves as a key handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of substituted pyridine derivatives.

One of the most powerful methods for the derivatization of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the palladium-catalyzed coupling of the bromopyridine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. This methodology is widely employed for the synthesis of biaryl and heteroaryl compounds. For instance, the coupling of 2-bromopyridines with various arylboronic acids has been shown to proceed efficiently, highlighting the general applicability of this transformation to similar substrates. nih.gov

Another pivotal transformation is the Buchwald-Hartwig amination , which facilitates the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction couples this compound with a primary or secondary amine in the presence of a suitable base and phosphine ligand. This method provides a direct route to 5-amino-2-(difluoromethoxy)pyridine derivatives, which are important substructures in many biologically active molecules. The choice of ligand and base is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing superior results. cmu.eduresearchgate.net

Beyond palladium-catalyzed reactions, the bromine atom can also be functionalized through lithium-halogen exchange . This reaction typically involves treating this compound with an organolithium reagent, such as n-butyllithium, at low temperatures. This process generates a highly reactive 5-lithiopyridine intermediate, which can then be quenched with various electrophiles to introduce a wide range of substituents at the 5-position. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl. researchgate.net

The following table summarizes representative transformations involving the derivatization of the bromine atom in bromo-substituted pyridines, providing a framework for the expected reactivity of this compound.

| Transformation | Reagents and Conditions | Product Type | Potential Application for this compound |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., Dioxane/H₂O, Toluene) | 5-Aryl-2-(difluoromethoxy)pyridine | Synthesis of biaryl compounds for pharmaceuticals and materials science. |

| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, K₃PO₄), Solvent (e.g., Toluene, Dioxane) | 5-Amino-2-(difluoromethoxy)pyridine derivatives | Introduction of nitrogen-containing functional groups for medicinal chemistry applications. |

| Lithium-Halogen Exchange | n-Butyllithium or t-butyllithium, -78 °C, followed by an electrophile (e.g., CO₂, aldehydes, ketones) | 5-Substituted-2-(difluoromethoxy)pyridine | Formation of C-C bonds and introduction of various functional groups. |

Reactions at the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group in this compound is generally considered to be a stable moiety under a wide range of reaction conditions. This stability is attributed to the high strength of the carbon-fluorine bonds. Consequently, the difluoromethoxy group typically remains intact during transformations targeting the bromine atom.

The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the pyridine ring, enhancing its susceptibility to certain reactions. However, direct chemical transformations of the difluoromethoxy group itself are not commonly reported for this specific molecule. Under forcing acidic or basic conditions, cleavage of ether linkages can occur, but the difluoromethoxy group exhibits significant resistance to such reactions. The stability of the difluoromethoxy group is a key feature that allows it to be carried through multi-step synthetic sequences without the need for protecting groups.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the key transformations of this compound is crucial for optimizing reaction conditions and predicting the formation of products. The most synthetically important reactions for this compound are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Catalytic Cycles and Intermediates

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The generally accepted mechanism consists of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, replacing the bromide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The Buchwald-Hartwig amination follows a similar catalytic cycle, also initiated by a palladium(0) species. The key steps are:

Oxidative Addition: The palladium(0) catalyst reacts with this compound to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, and a base removes a proton from the amine to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. nih.govacs.org

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of the derivatization reactions of this compound are highly dependent on the specific reaction conditions employed. Careful optimization of parameters such as the choice of catalyst, ligand, base, solvent, and temperature is essential for achieving the desired outcome.

In Suzuki-Miyaura couplings , the nature of the phosphine ligand plays a critical role in determining the efficiency of the reaction. Bulky and electron-rich phosphine ligands are known to enhance the rates of both oxidative addition and reductive elimination, leading to higher yields and the ability to couple more challenging substrates. reddit.comnih.gov The choice of base is also crucial for the activation of the organoboron reagent and for neutralizing the acid generated during the reaction.

For Buchwald-Hartwig amination reactions , the selection of the ligand and base is paramount. Different generations of phosphine ligands have been developed to accommodate a wide range of amine substrates and aryl halides. cmu.edu The base not only facilitates the deprotonation of the amine but can also influence the stability and reactivity of the catalytic species. nih.gov The reaction temperature can also significantly impact the reaction rate and the stability of the catalyst and reagents.

The following table outlines the general influence of various reaction conditions on the outcome of Suzuki-Miyaura and Buchwald-Hartwig reactions involving bromopyridines.

| Reaction Condition | Influence on Suzuki-Miyaura Coupling | Influence on Buchwald-Hartwig Amination |

| Catalyst/Ligand | Bulky, electron-rich phosphine ligands generally increase reaction rates and yields. The choice of ligand can affect the scope of compatible boronic acids. nih.gov | The ligand determines the scope of compatible amines and can influence the rate of reductive elimination. Different ligands are optimal for primary vs. secondary amines. cmu.edu |

| Base | Activates the boronic acid for transmetalation. The strength and solubility of the base can affect the reaction rate and yield. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. | Deprotonates the amine to form the active nucleophile. The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is critical and depends on the pKa of the amine and the nature of the ligand. nih.gov |

| Solvent | Affects the solubility of reagents and the stability of catalytic intermediates. Common solvents include toluene, dioxane, and DMF, often with water as a co-solvent. | The polarity of the solvent can influence the rate of oxidative addition and the stability of the palladium complexes. Aprotic solvents like toluene and dioxane are commonly used. nih.gov |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. Typical temperatures range from 80 to 110 °C. | The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst. Reactions can sometimes be performed at room temperature with highly active catalyst systems. |

Applications of 5 Bromo 2 Difluoromethoxy Pyridine As a Synthetic Intermediate

Building Block for Complex Pharmaceutical Agents

The strategic placement of reactive sites on the 5-Bromo-2-(difluoromethoxy)pyridine molecule makes it an attractive starting material for the synthesis of intricate pharmaceutical agents. The bromine atom is amenable to various cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the difluoromethoxy group can influence the compound's metabolic stability and binding affinity.

Synthesis of Biologically Active Pyridine (B92270) Derivatives

Pyridine and its derivatives are fundamental components in the development of new medicines. researchgate.netgoogle.com The inherent biological properties of the pyridine ring are often enhanced by specific substitution patterns. researchgate.net this compound serves as a crucial precursor in the synthesis of a variety of biologically active pyridine derivatives. Its structure is leveraged to create novel compounds with potential therapeutic applications. The difluoromethoxy group, in particular, is a key feature, often incorporated to improve the pharmacokinetic profile of a drug candidate.

Precursor for Kinase Inhibitors and Other Therapeutic Targets

Kinase inhibitors are a major class of targeted cancer therapies, and the development of novel and selective inhibitors is an ongoing area of research. The pyridine scaffold is a common feature in many kinase inhibitors. The furo[3,2-b]pyridine (B1253681) core, for instance, has been identified as a privileged scaffold for creating potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.gov The synthesis of such complex heterocyclic systems can benefit from versatile starting materials like this compound, which allow for the systematic modification and optimization of the final molecule to achieve desired inhibitory activity and selectivity.

Role in the Development of Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonists

Corticotropin-releasing factor (CRF) and its receptors are implicated in the body's stress response, making them attractive targets for the treatment of anxiety, depression, and other stress-related disorders. nih.gov The development of small molecule CRF1 receptor antagonists is a key focus in neuroscience research. While direct evidence linking this compound to specific CRF1 antagonists in publicly available literature is limited, the structural motifs present in this compound are relevant to the pharmacophores of known CRF1 antagonists. The strategic use of substituted pyridines is a common approach in the design of these therapeutic agents, aiming to achieve optimal binding to the receptor and favorable drug-like properties. nih.gov

Intermediate in Agrochemical Development

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals. The pyridine ring is a common structural element in many herbicides and pesticides. nbinno.comnih.gov

Synthesis of Herbicides and Pesticides

Pyridine-based herbicides are widely used to control broadleaf weeds in various agricultural and non-agricultural settings. epa.gov The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can significantly enhance the efficacy and selectivity of these agrochemicals. For example, trifluoromethylpyridines are key structural motifs in many active agrochemical ingredients. nih.gov this compound, with its reactive bromine handle and beneficial fluorine substitution, serves as a valuable intermediate for creating new and improved herbicides and pesticides. The bromo-substituent allows for the facile introduction of other functional groups necessary for herbicidal or pesticidal activity, as seen in the synthesis of some pyrethroid compounds. google.com

Contribution to Fluorine Chemistry Research

The incorporation of fluorine into organic molecules can have profound effects on their physical, chemical, and biological properties. The difluoromethoxy group (-OCF2H) is of particular interest in medicinal and agrochemical chemistry as it can act as a lipophilic hydrogen bond donor and can improve metabolic stability. The synthesis and reactions of compounds like this compound contribute to the growing body of knowledge in fluorine chemistry. Research involving this and similar fluorinated building blocks helps to develop new synthetic methodologies and to better understand the structure-activity relationships of fluorinated compounds. The availability of such reagents is crucial for exploring the unique chemical space that fluorine substitution offers. bldpharm.com

Development of Novel Fluorinated Building Blocks

There is no available scientific literature that explicitly describes the use of this compound as a starting material for the synthesis of new fluorinated building blocks. While the transformation of the bromo-substituent into other functional groups via cross-coupling or other reactions would theoretically produce novel derivatives, no such specific examples have been published.

Exploration of Fluoroalkoxylation in Organic Synthesis

Similarly, there are no research articles or patents that detail the use of this compound in studies focused on fluoroalkoxylation reactions. Such studies would typically involve investigating the reactivity and transfer of the difluoromethoxy group or using the pyridine scaffold to explore new fluoroalkoxylation methodologies. The absence of such reports suggests this specific compound has not been a focus of academic or industrial research in this particular area of organic synthesis.

Advanced Spectroscopic and Computational Analysis of Difluoromethoxypyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural verification of 5-Bromo-2-(difluoromethoxy)pyridine. Analysis of ¹H, ¹³C, and ¹⁹F spectra provides unambiguous confirmation of the compound's constitution.

The unique electronic environment of each nucleus in this compound results in a distinct NMR spectrum. The ¹H NMR spectrum displays signals for the three aromatic protons on the pyridine (B92270) ring. The difluoromethoxy group (-OCF₂H) exhibits a characteristic triplet in the proton spectrum due to coupling with the two fluorine atoms, and a corresponding triplet in the ¹⁹F NMR spectrum due to coupling with the proton.

Table 1: Illustrative NMR Data for this compound Note: Exact chemical shifts (δ) are dependent on the solvent and spectrometer frequency. The data below are representative values based on analogous structures.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | H-3 | 7.20 - 7.40 | d | J(H-3, H-4) ≈ 8.8 |

| H-4 | 7.80 - 8.00 | dd | J(H-4, H-3) ≈ 8.8, J(H-4, H-6) ≈ 2.5 | |

| H-6 | 8.30 - 8.50 | d | J(H-6, H-4) ≈ 2.5 | |

| -OCF₂H | 6.50 - 6.80 | t | J(H, F) ≈ 73 | |

| ¹³C | C-2 | 158 - 162 | t | J(C, F) ≈ 30 |

| C-3 | 112 - 116 | s | ||

| C-4 | 140 - 144 | s | ||

| C-5 | 118 - 122 | s | ||

| C-6 | 148 - 152 | s | ||

| -OC F₂H | 114 - 118 | t | J(C, F) ≈ 260 | |

| ¹⁹F | -OCF₂ H | -80 to -90 | d | J(F, H) ≈ 73 |

d = doublet, dd = doublet of doublets, t = triplet, s = singlet

The chemical shifts observed in the NMR spectra of this compound are directly correlated with the electronic effects of its substituents. The difluoromethoxy group at the C-2 position and the bromine atom at the C-5 position are both electron-withdrawing.

Inductive Effect (-I): The high electronegativity of the fluorine atoms in the -OCF₂H group and the bromine atom causes a significant withdrawal of electron density from the pyridine ring through the sigma bonds. This deshields the ring protons and carbons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted pyridine. researchgate.net

Mesomeric Effect (-M): The oxygen atom of the difluoromethoxy group can donate a lone pair of electrons to the ring (a +M effect), but this is strongly counteracted by the powerful -I effect of the two fluorine atoms. The net result is a strong electron-withdrawing character.

Positional Effects: The proton at C-6 is typically the most deshielded and appears furthest downfield. This is due to its proximity to the electronegative nitrogen atom and the influence of the adjacent -OCF₂H group. The proton at C-4 is deshielded by the adjacent bromine atom, while the C-3 proton is least affected, appearing at the highest field among the ring protons. researchgate.net

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry is an indispensable analytical technique for monitoring the progress of reactions that synthesize this compound and for confirming the identity of the final product. mdpi.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. nih.govnih.gov

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be employed to separate the product from starting materials and byproducts, allowing for real-time reaction monitoring. mdpi.comresearchgate.net By tracking the disappearance of reactant ions and the appearance of the product's characteristic isotopic pattern, the reaction's completion can be accurately determined. Fragmentation patterns observed in the mass spectrum, such as the loss of the difluoromethoxy group or the bromine atom, provide further structural confirmation.

Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound (C₆H₄BrF₂NO)

| Ion | Calculated m/z | Relative Abundance |

| [C₆H₄⁷⁹BrF₂NO]⁺ | 226.9495 | ~100% |

| [C₆H₄⁸¹BrF₂NO]⁺ | 228.9474 | ~98% |

Computational Chemistry and Molecular Modeling

Computational methods provide powerful predictive insights into the chemical behavior of this compound, complementing experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.netmdpi.com For reactions involving this compound, DFT calculations can be used to:

Model Reaction Pathways: By calculating the energies of reactants, transition states, and products, DFT can elucidate the most favorable reaction mechanisms.

Calculate Quantum Chemical Parameters: Properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. researchgate.net

Analyze Electronic Properties: DFT can generate electron density maps and electrostatic potential (ESP) maps, which visualize the distribution of charge within the molecule and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com

These computational insights are invaluable for understanding reaction outcomes and for designing new synthetic routes. siftdesk.orggrantome.com

Computational modeling is particularly useful for predicting the reactivity and regioselectivity of this compound in various chemical reactions, such as nucleophilic or electrophilic aromatic substitution.

Frontier Molecular Orbital (FMO) Theory: The locations of the HOMO and LUMO are strong indicators of reactivity. The HOMO region indicates the site most susceptible to electrophilic attack, while the LUMO region indicates the site most susceptible to nucleophilic attack. For substituted pyridines, these orbitals are influenced by the electronic properties of the substituents. researchgate.net

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. Negative potential (red/yellow) areas are electron-rich and prone to attack by electrophiles, while positive potential (blue) areas are electron-deficient and attractive to nucleophiles. For this compound, the nitrogen atom is expected to be a site of negative potential, while the hydrogen atoms and regions near the electron-withdrawing groups would show positive potential.

Predicting Regioselectivity: In reactions like lithiation or other metal-halogen exchange, computational models can predict which site (e.g., C-3, C-4, or C-6) is most likely to react. This predictive power helps to minimize trial-and-error experimentation and guides the development of efficient and selective synthetic protocols. nih.gov

Future Directions and Emerging Research Avenues

Sustainable Synthesis of 5-Bromo-2-(difluoromethoxy)pyridine

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact and improve efficiency. Future research will likely focus on developing more sustainable synthetic routes to this compound. This involves exploring alternatives to traditional methods that may use hazardous reagents or generate significant waste.

Key areas of development include:

Catalytic Approaches: Research into novel catalysts, such as titanium silicate (B1173343) molecular sieves, has shown promise in creating more efficient synthesis pathways for related heterocyclic compounds. rsc.org Future work could adapt such catalytic systems for the production of this compound, potentially reducing the need for stoichiometric reagents and simplifying purification processes.

Waste Minimization: Efforts are being made to design synthetic routes that maximize atom economy. For instance, iron-catalyzed C-H activation has been explored for the waste-minimized synthesis of functionalized quinolines, a strategy that could be adapted for pyridine (B92270) derivatives. rsc.org

Alternative Solvents and Reaction Conditions: The development of syntheses that operate in greener solvents, such as water or bio-based solvents, or under solvent-free conditions, is a major goal. Investigating the synthesis of pyridine derivatives under these conditions could lead to more environmentally benign production methods. rsc.org

Exploration of Novel Biological Activities for Derivatives

The pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities. researchgate.net The unique combination of the bromo- and difluoromethoxy-substituents on the pyridine ring of this compound makes its derivatives prime candidates for exploring novel therapeutic applications.

Emerging research is focused on synthesizing and screening libraries of derivatives for various biological targets:

Anticancer Activity: Pyridine and pyrimidine (B1678525) derivatives have been identified as potent inhibitors of enzymes like thymidylate synthase, which are crucial for cancer cell proliferation. jocpr.com Derivatives of this compound could be evaluated as potential anticancer agents. jocpr.comnih.gov

Antimicrobial Properties: Novel pyridine derivatives have shown significant activity against various microbial strains, including bacteria and fungi. researchgate.netnih.gov For example, specific derivatives have demonstrated potent biofilm inhibition against Escherichia coli and antifungal activity against Candida albicans. nih.govmdpi.com Future studies will likely involve synthesizing analogues of this compound to probe their potential as new antimicrobial agents.

Anti-inflammatory and Neuroprotective Effects: Certain chromeno[3,2-c]pyridine derivatives have been investigated as inhibitors of monoamine oxidases (MAOs), suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.com This opens an avenue for exploring the neuroprotective potential of derivatives synthesized from the title compound.

Anti-tuberculosis Activity: Researchers have found that 2,4-disubstituted pyridine derivatives can be effective against intracellular tubercle bacilli and their biofilms, indicating a promising direction for developing new anti-tuberculosis drugs. nih.gov

Development of High-Throughput Synthesis and Screening Methods

To efficiently explore the vast chemical space accessible from this compound, the development and implementation of high-throughput methods are essential. These technologies accelerate the pace of discovery by automating the synthesis and evaluation of large numbers of compounds.

Robotic Synthesis: Automated systems, sometimes referred to as "robotic alchemists" or "ChemPU" (Chemical Processing Unit), are being developed to perform complex organic syntheses with high precision and reproducibility. youtube.comchemistryworld.com Such platforms can utilize a chemical programming language to translate written synthetic procedures into robotic actions, enabling the rapid production of a library of derivatives from a starting material like this compound. youtube.com This allows chemists to focus on designing experiments rather than manual execution. youtube.com

Automated Screening: Once a library of derivatives is synthesized, high-throughput screening (HTS) techniques can be used to rapidly assess their biological activity against various targets. This integration of robotic synthesis and HTS creates a powerful workflow for discovering lead compounds.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling more accurate predictions and accelerating timelines. nih.govrjsocmed.comnih.gov These computational tools can be powerfully applied to the development of novel drugs derived from this compound.

Key applications include:

Predicting Biological Activity: Machine learning models, such as artificial neural networks (ANNs), can be trained on existing data to predict the biological activity of new compounds. nih.gov For example, Quantitative Structure-Activity Relationship (QSAR) models have been successfully used to predict the antifungal activity of pyridine derivatives with high correlation coefficients. nih.gov Similar models could be developed to prioritize which derivatives of this compound are most likely to be active against specific targets.

Designing Novel Compounds: AI platforms like Chemistry42 and ORGANIC can design entirely new molecules with desired properties. crimsonpublishers.comdrugdiscoverynews.com By using the this compound scaffold as a starting point, these generative models can propose novel derivatives optimized for efficacy, safety, and synthetic feasibility. drugdiscoverynews.com

Accelerating Target Identification and Validation: AI tools like PandaOmics can analyze vast datasets of transcriptomic and proteomic data to identify novel drug targets. drugdiscoverynews.com This can help guide the design of derivatives of this compound toward the most promising biological pathways.

Predicting Physicochemical and ADMET Properties: AI can predict crucial drug-like properties, such as the octanol-water partition coefficient (log P), which affects how a drug is absorbed, distributed, metabolized, excreted, and its potential toxicity (ADMET). nih.govgithub.com This allows researchers to computationally filter out compounds with undesirable properties early in the discovery process, saving time and resources.

Q & A

Basic Research Questions

Q. What are the key structural features of 5-bromo-2-(difluoromethoxy)pyridine, and how do they influence its reactivity?

- Answer : The compound has a pyridine ring substituted with a bromine atom at the 5-position and a difluoromethoxy group at the 2-position. The electron-withdrawing nature of the bromine and difluoromethoxy groups reduces electron density on the pyridine ring, directing electrophilic substitution to the 3- and 4-positions. Computational studies (e.g., collision cross-section analysis) and spectroscopic techniques (¹H/¹³C NMR, IR) are critical for confirming substituent effects .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : A typical approach involves halogenation of pyridine derivatives followed by functional group substitution. For example, 2-hydroxypyridine can undergo bromination at the 5-position using PBr₃ or NBS, followed by reaction with difluoromethylating agents (e.g., ClCF₂O−) under basic conditions. Column chromatography (silica gel, ethyl acetate/petroleum ether) is often used for purification .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : The compound is sensitive to moisture and light. Store under inert gas (argon/nitrogen) at 2–8°C. Use anhydrous solvents (e.g., DMF, THF) during reactions. Monitor decomposition via TLC or LC-MS, particularly for hydrolysis of the difluoromethoxy group .

Advanced Research Questions

Q. How can substituent effects of the difluoromethoxy group be analyzed in catalytic applications?

- Answer : Comparative studies with analogs (e.g., methoxy, trifluoromethoxy) reveal steric and electronic impacts. For Au(III)-catalyzed reactions, substituent bulkiness (e.g., difluoromethoxy vs. phenyl) alters catalyst coordination geometry, as shown in crystallographic data (orthorhombic lattice parameters: a = 12.3735 Å, b = 20.8690 Å, c = 6.8385 Å). DFT calculations (B3LYP/6-31G*) further predict charge distribution and transition states .

Q. What methodologies are recommended for resolving contradictions in biological activity data for halogenated pyridines?

- Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxicity) often arise from assay conditions (pH, solvent). Standardize protocols using:

- Dose-response curves (IC₅₀/EC₅₀) with positive controls.

- Molecular docking (AutoDock Vina) to validate target binding.

- ADMET profiling (SwissADME) to rule out false positives from poor pharmacokinetics .

Q. What crystallographic techniques are optimal for determining the molecular packing of this compound derivatives?

- Answer : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) resolves bond lengths and angles. For example, the Br1–C2 bond length is 1.903 Å, consistent with sp² hybridization. Hydrogen-bonding networks (C–H···F interactions) stabilize the lattice, as seen in C7H6BrN5 (space group Acam) .

Q. How do electronic effects of bromine and fluorine substituents influence regioselectivity in cross-coupling reactions?

- Answer : Bromine acts as a directing group in Suzuki-Miyaura couplings, favoring coupling at the 5-position. Fluorine’s electronegativity enhances oxidative stability but may deactivate the ring. Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) for optimal yields. Monitor regiochemistry via NOESY NMR .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.